molecular formula C16H21NO6S2 B7056697 7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid

7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B7056697
M. Wt: 387.5 g/mol
InChI Key: AYAKGAPRONJVPF-UHFFFAOYSA-N
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Description

7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a cyclopropyl group, a sulfonyl group, and an indene moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Construction of the indene moiety: This can be synthesized through various methods, including Friedel-Crafts alkylation or cyclization reactions.

    Coupling of the functional groups: The final step involves coupling the cyclopropyl, sulfonyl, and indene groups under specific reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The indene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Indene derivatives: Compounds with similar indene structures but different functional groups.

    Cyclopropyl sulfonamides: Compounds with similar cyclopropyl and sulfonamide groups but different core structures.

Uniqueness

7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its combination of a cyclopropyl group, a sulfonyl group, and an indene moiety. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S2/c1-10(16(6-7-16)24(2,20)21)17-25(22,23)14-9-12(15(18)19)8-11-4-3-5-13(11)14/h8-10,17H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAKGAPRONJVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)S(=O)(=O)C)NS(=O)(=O)C2=CC(=CC3=C2CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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